molecular formula C14H14N2O2 B14646864 1(2H)-Quinolinecarboxylic acid, 2-cyano-6-methyl-, ethyl ester CAS No. 52618-50-5

1(2H)-Quinolinecarboxylic acid, 2-cyano-6-methyl-, ethyl ester

Katalognummer: B14646864
CAS-Nummer: 52618-50-5
Molekulargewicht: 242.27 g/mol
InChI-Schlüssel: ZBUKFLYKZHEITC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1(2H)-Quinolinecarboxylic acid, 2-cyano-6-methyl-, ethyl ester is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its quinoline core structure, which is a fused ring system consisting of a benzene ring and a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1(2H)-Quinolinecarboxylic acid, 2-cyano-6-methyl-, ethyl ester typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-aminobenzonitrile with ethyl acetoacetate in the presence of a base such as sodium ethoxide can lead to the formation of the desired quinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

1(2H)-Quinolinecarboxylic acid, 2-cyano-6-methyl-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinecarboxylic acid derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups such as amines, hydroxyls, and alkyl groups.

Wissenschaftliche Forschungsanwendungen

1(2H)-Quinolinecarboxylic acid, 2-cyano-6-methyl-, ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other fine chemicals.

Wirkmechanismus

The mechanism of action of 1(2H)-Quinolinecarboxylic acid, 2-cyano-6-methyl-, ethyl ester involves its interaction with specific molecular targets. The cyano group and the quinoline core can interact with enzymes and receptors, leading to various biological effects. The compound may inhibit certain enzymes or modulate receptor activity, thereby exerting its effects on cellular pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinolinecarboxylic acid derivatives: These compounds share the quinoline core structure but differ in the functional groups attached.

    Cyanoquinoline derivatives: Compounds with a cyano group attached to the quinoline ring.

    Ethyl ester derivatives: Compounds with an ethyl ester functional group attached to different heterocyclic cores.

Uniqueness

1(2H)-Quinolinecarboxylic acid, 2-cyano-6-methyl-, ethyl ester is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities

Eigenschaften

CAS-Nummer

52618-50-5

Molekularformel

C14H14N2O2

Molekulargewicht

242.27 g/mol

IUPAC-Name

ethyl 2-cyano-6-methyl-2H-quinoline-1-carboxylate

InChI

InChI=1S/C14H14N2O2/c1-3-18-14(17)16-12(9-15)6-5-11-8-10(2)4-7-13(11)16/h4-8,12H,3H2,1-2H3

InChI-Schlüssel

ZBUKFLYKZHEITC-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)N1C(C=CC2=C1C=CC(=C2)C)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.